5'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl bromide
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Overview
Description
5’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
5’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atom.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride: Similar structure but with a chloride instead of a bromide.
2-Bromo-5-chlorobenzotrifluoride: Contains a bromine and chlorine atom on a benzene ring with a trifluoromethyl group.
3-Bromo-5-(trifluoromethyl)phenol: Similar trifluoromethyl and bromine substitution but with a hydroxyl group.
Uniqueness
5’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H4Br2ClF3O |
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Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[5-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(11)2-6(12)8(5)9(13,14)15/h1-2H,3H2 |
InChI Key |
WMLBJAXSTGQKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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